Boc-ser(bzl)-OH dcha
Overview
Description
Boc-ser(bzl)-OH dcha is involved in the synthesis of peptides, employing Boc/Bzl chemistry. This strategy is pivotal for creating long and complex polypeptides, offering reliability and versatility in the synthesis process. It employs anhydrous hydrogen fluoride (HF) cleavage to remove side chain protecting groups and release peptides from the resin, a technique fundamental to peptide research and pharmaceutical applications (Muttenthaler, Albericio, & Dawson, 2015).
Synthesis Analysis
The synthesis of benzyl O-benzyl-L-serinate hydrochloride, a closely related compound, showcases the methodological approach to synthesizing Boc-protected amino acids. This involves preparing the key intermediate benzyl O-benzyl-N-t-butyloxycarbonyl-L-serinate (Boc-Ser(Bzl)-OBzl) through reactions involving O-benzyl-N-t-butyloxycarbonyl-L-serine (Boc-Ser(Bzl)-OH), showcasing the stepwise construction and deprotection strategies employed in peptide synthesis (Yang Da-cheng, 2003).
Molecular Structure Analysis
The molecular structure of compounds like Boc-ser(bzl)-OH dcha is characterized by nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR), providing insights into the chemical environment and functional groups present. These analytical techniques are crucial for confirming the structure of synthesized peptides and their intermediates (Cheng et al., 2012).
Chemical Reactions and Properties
The chemical reactions primarily involve the synthesis and deprotection of Boc-protected serine derivatives. The deprotection process, crucial for releasing the final peptide product, employs conditions such as saturated HCl/EtOAc or HCl/EtOH, highlighting the chemical resilience and selective reactivity of the Boc group (Yang Da-cheng, 2003).
Physical Properties Analysis
The physical properties of Boc-ser(bzl)-OH dcha derivatives are determined by their solubility, crystallinity, and thermal stability. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess these properties, crucial for peptide synthesis and application (Cheng et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the protecting groups and the overall molecular structure. Studies on compounds like Boc-ser(bzl)-OH dcha focus on optimizing reaction conditions to achieve high yield and purity, emphasizing the importance of protecting group strategies in peptide chemistry (Yang Da-cheng, 2003).
Scientific Research Applications
Synthesis Methodology : Boc-Ser(Bzl)-OH was synthesized from L-Ser(Bzl) and Boc2O in a yield of 83.7% and used as a key intermediate in the synthesis of benzyl O-benzyl-L-serinate hydrochloride, a compound relevant to medicinal chemistry (Yang, 2003).
Peptide Synthesis : It was utilized in the Boc mode of peptide synthesis for the preparation of Ser(Bzl)/Ser(PO3Ph2)-containing peptides, followed by platinum-mediated hydrogenolytic cleavage of the benzyl ether and phenyl phosphate groups (Perich & Johns, 1991).
Catalyst in Hydrolytic Reactions : In a study on the synthesis of linear, cyclic, and polypeptides, Boc-Ser(Bzl)-OH was used in the preparation of compounds serving as catalysts in hydrolytic reactions (Nishi & Nakajima, 1982).
HIV Proteinase Substrate Synthesis : The compound was involved in the synthesis of protected peptides used for creating analogs of an HIV proteinase nonapeptide substrate (Bláha et al., 1991).
Peptide Coupling Reagent : It was reacted with salts of N-protected amino acids in peptide synthesis, serving as a coupling reagent (Pedersen et al., 1982).
Solid-Phase Peptide Synthesis : Boc-Ser(Bzl)-OH was part of a protocol for solid-phase peptide synthesis using tert-butyloxycarbonyl/benzyl chemistry, highlighting its significance in the synthesis of long and difficult polypeptides (Muttenthaler, Albericio, & Dawson, 2015).
Conformational Studies : The compound was used in IR spectroscopic conformational analysis of peptide fragments, providing insights into their structure in different solvents (Narita, Doi, & Nakai, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQPSNBIGNDII-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145826 | |
Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ser(bzl)-OH dcha | |
CAS RN |
10342-01-5 | |
Record name | L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10342-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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